2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Overview
Description
“2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of “2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride” involves the reaction of 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Alkylation of the resulting compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers .Molecular Structure Analysis
The molecular structure of “2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride” is confirmed by IR, NMR spectroscopic data . The N5,4,3-regioisomeric structures were confirmed using 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride” include the reaction of 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes, followed by alkylation under basic conditions .Scientific Research Applications
Antagonistic Properties in P2X7 Receptors
2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives have been explored for their role as P2X7 antagonists. This is exemplified in the synthesis and structure-activity relationship (SAR) study of a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists, where methyl substitution led to the identification of potent compounds with promising pharmacokinetic properties and safety margins (Swanson et al., 2016).
Cardiotonic Drug Development
Compounds in this chemical class have shown potential in cardiotonic drug development. A study focusing on the structural requirements for optimal inotropic activity identified 2-phenylimidazo[4,5-c]pyridines as significantly more potent than their analogs, demonstrating oral activity and beneficial pharmacodynamic profiles (Robertson et al., 1985).
Role in Diversity-Oriented Synthesis (DOS)
In the field of diversity-oriented synthesis, 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives have been utilized to create novel compound libraries. These derivatives have demonstrated significant antiproliferative activity against cancer cell lines, highlighting their potential in the development of new therapeutic agents (Zhang et al., 2019).
VEGFR-2 Kinase Inhibition
Research has also been conducted on 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as a new class of VEGFR-2 kinase inhibitors. The synthesized compounds showed significant effects on VEGFR-2 kinase activity, suggesting their potential application in the treatment of diseases where VEGFR-2 is implicated (Han et al., 2012).
Future Directions
properties
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12;;/h1-5,13H,6-8H2,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSXFIUYZUOQKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N2)C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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